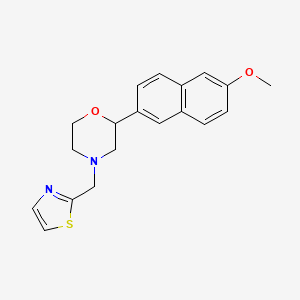![molecular formula C19H20N2O6S B5468641 PROPYL 2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B5468641.png)
PROPYL 2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROPYL 2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core, a nitrofuran moiety, and a propenoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Nitrofuryl Group: The nitrofuran moiety is introduced via a nitration reaction, followed by coupling with the benzothiophene core.
Attachment of the Propenoyl Group: The propenoyl group is attached through a condensation reaction with the amino group on the benzothiophene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in substitution reactions, especially at the benzothiophene core and the propenoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzothiophene derivatives.
科学的研究の応用
PROPYL 2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly for antimicrobial and anticancer agents.
Materials Science: Its unique electronic properties can be explored for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.
作用機序
The mechanism of action of PROPYL 2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in cellular metabolism, DNA synthesis, and repair mechanisms.
Pathways Involved: It can interfere with oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
類似化合物との比較
Similar Compounds
- **N-(2-FURYLMETHYL)-2-{[(2E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- **2-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Uniqueness
PROPYL 2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the nitrofuran moiety, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific reactivity and interaction profiles.
特性
IUPAC Name |
propyl 2-[[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-2-11-26-19(23)17-13-5-3-4-6-14(13)28-18(17)20-15(22)9-7-12-8-10-16(27-12)21(24)25/h7-10H,2-6,11H2,1H3,(H,20,22)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEOGOUDFOOSAV-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID](/img/structure/B5468559.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5468569.png)


![N-(3-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5468575.png)
![(5Z)-3-benzyl-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5468583.png)
![4-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methylphenol](/img/structure/B5468585.png)

![N,N-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]piperidine-1-carboxamide](/img/structure/B5468606.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5468619.png)
![1-methyl-1'-[2-(1H-pyrazol-1-yl)ethyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5468628.png)
![N~2~-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}glycinamide](/img/structure/B5468646.png)
METHANONE](/img/structure/B5468653.png)
